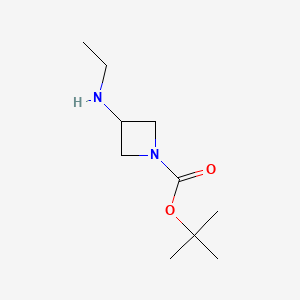
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Vue d'ensemble
Description
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene typically involves the nitration of 4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the yield of the desired product.
Analyse Des Réactions Chimiques
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines (R-NH2).
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso compounds or other oxidative products.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and trifluoromethyl groups. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing. Compounds with nitro and trifluoromethyl groups are often explored for their potential as drug candidates.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can be compared with other nitrobenzene derivatives and trifluoromethyl-substituted benzenes. Similar compounds include:
1-Nitro-2-(trifluoromethyl)benzene: This compound has the nitro and trifluoromethyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
2-Methyl-1-nitro-4-(trifluoromethyl)benzene:
2,3,4-Trifluoronitrobenzene: This compound has multiple fluorine atoms and a nitro group, making it useful in different chemical contexts compared to this compound.
Propriétés
IUPAC Name |
1-nitro-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBNUPDRJLNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)


![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)




